rac-(4aR,8aS)-decahydro-2,7-naphthyridin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(4aR,8aS)-decahydro-2,7-naphthyridin-1-one is a bicyclic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a decahydro-2,7-naphthyridin-1-one core
Preparation Methods
The synthesis of rac-(4aR,8aS)-decahydro-2,7-naphthyridin-1-one typically involves multiple steps, starting from readily available starting materials. The synthetic routes often include cyclization reactions, reduction processes, and purification steps to obtain the desired compound in high purity. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.
Chemical Reactions Analysis
rac-(4aR,8aS)-decahydro-2,7-naphthyridin-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur at specific positions on the naphthyridine ring, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
rac-(4aR,8aS)-decahydro-2,7-naphthyridin-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of rac-(4aR,8aS)-decahydro-2,7-naphthyridin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
rac-(4aR,8aS)-decahydro-2,7-naphthyridin-1-one can be compared with other similar compounds, such as:
- rac-(4aR,8aS)-octahydropyrano[3,4-b][1,4]oxazine hydrochloride
- rac-(4aR,8aS)-decahydroisoquinoline-4a,8a-diol hydrochloride
- rac-(4aR,8aS)-decahydroquinoline
These compounds share structural similarities but differ in their chemical properties and potential applications. The uniqueness of this compound lies in its specific naphthyridine core and the resulting chemical and biological activities.
Properties
Molecular Formula |
C8H14N2O |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C8H14N2O/c11-8-7-5-9-3-1-6(7)2-4-10-8/h6-7,9H,1-5H2,(H,10,11)/t6-,7-/m0/s1 |
InChI Key |
GEYFJWIYTRNMTB-BQBZGAKWSA-N |
Isomeric SMILES |
C1CNC[C@H]2[C@@H]1CCNC2=O |
Canonical SMILES |
C1CNCC2C1CCNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.